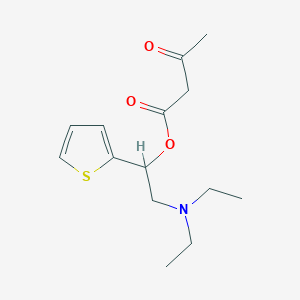![molecular formula C20H25NO7 B14383106 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene CAS No. 89346-80-5](/img/structure/B14383106.png)
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene is a complex organic compound with the molecular formula C20H25NO7. This compound is characterized by its nitro group attached to a benzene ring, which is further substituted with a long chain of ethoxy groups terminated by a phenoxy group. The compound’s structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene typically involves multiple steps, starting with the nitration of benzene derivatives. The process can be summarized as follows:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Etherification: The nitrobenzene derivative undergoes etherification with ethylene glycol derivatives to introduce the ethoxy chains.
Phenoxy Substitution: The terminal ethoxy group is substituted with a phenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy chains, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Reduction: 1-Amino-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ethoxy chains.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, including surfactants and plasticizers.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ethoxy chains can facilitate membrane permeability and interaction with hydrophobic regions of proteins and lipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-4-nitrobenzene: Similar structure but lacks the extended ethoxy chain and phenoxy group.
1-Ethoxy-2-nitrobenzene: Similar structure with the nitro group in the ortho position.
4-Nitrophenetole: Similar structure with a shorter ethoxy chain.
Eigenschaften
CAS-Nummer |
89346-80-5 |
|---|---|
Molekularformel |
C20H25NO7 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-nitro-4-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H25NO7/c22-21(23)18-6-8-20(9-7-18)28-17-15-26-13-11-24-10-12-25-14-16-27-19-4-2-1-3-5-19/h1-9H,10-17H2 |
InChI-Schlüssel |
HBJHYSPCZDSPOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
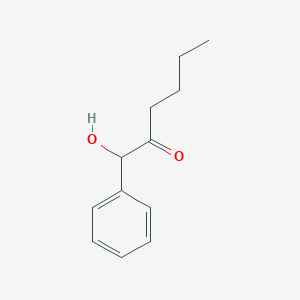
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
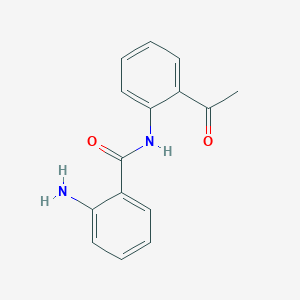
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)

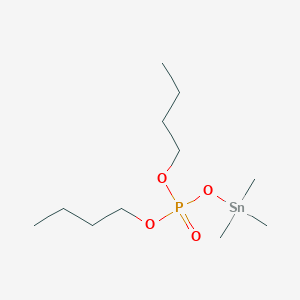
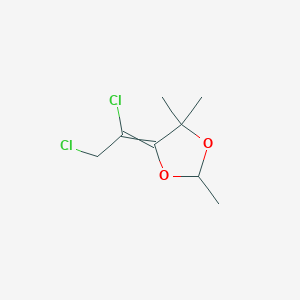
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)

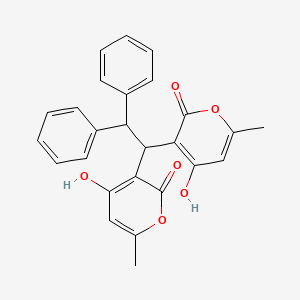
![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
